5-(3,4-Dimethoxyphenyl)pentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, including Friedel–Crafts acylation, decarboxylation, and functional group transformations. For example, compounds related to “5-(3,4-Dimethoxyphenyl)pentanoic acid” have been synthesized using methods such as the Barton-McCombie reaction, Wolff-K-Huangminglong reaction, and other reductive amination processes. These syntheses utilize starting materials like 3,4-dimethoxybenzoic acid or similar aromatic compounds, which are then transformed through various chemical reactions to achieve the desired product (Zhang et al., 2007).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and vibrational spectroscopy, provides detailed information about the arrangement of atoms within a molecule. For example, vibrational spectroscopic investigations and normal coordinate analysis have been conducted to understand the molecular structure and stability arising from hyperconjugation and charge delocalization in compounds with similar structural frameworks (Priya et al., 2011).
Safety and Hazards
The safety data sheet for 5-(3,4-Dimethoxyphenyl)pentanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
- The primary targets of 5-(3,4-Dimethoxyphenyl)pentanoic acid are not well-documented in the available literature. However, it belongs to the class of organic compounds known as phenylpropanoic acids . These compounds typically contain a benzene ring conjugated to a propanoic acid moiety.
Target of Action
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-16-11-8-7-10(9-12(11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVDEYCOOAOYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286613 | |
Record name | 5-(3,4-dimethoxyphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)pentanoic acid | |
CAS RN |
1145-15-9 | |
Record name | NSC46662 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46662 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3,4-dimethoxyphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3,4-DIMETHOXYPHENYL)PENTANOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the role of 5-(3,4-Dimethoxyphenyl)pentanoic acid in the synthesis of 7,8-dimethoxysuberone?
A1: 5-(3,4-Dimethoxyphenyl)pentanoic acid serves as a crucial precursor in the multi-step synthesis of 7,8-dimethoxysuberone []. The synthesis involves the cyclization of 5-(3,4-Dimethoxyphenyl)pentanoic acid using 115% polyphosphoric acid at approximately 75°C, leading to the formation of the desired 7,8-dimethoxysuberone. This cyclic ketone is then used in subsequent steps to synthesize a suberone derivative, 2-allylamino-8,9–dimethoxysubero [1,2-dl]thiazole.
Q2: Could you describe the synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid as detailed in the research?
A2: The synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid starts with the conversion of 3,4-dimethoxyacetophenone to its corresponding β-keto ester using sodium hydride in diethyl carbonate. The resulting enolate is then reacted with ethyl 3-bromopropionate. After neutralization, this reaction yields 5-(3',4'-dimethoxyphenyl)-5-oxopentanoic acid. Finally, the carbonyl group of this keto acid is reduced using hydrogen gas and a palladium on carbon (Pd/C) catalyst, resulting in the formation of 5-(3,4-Dimethoxyphenyl)pentanoic acid [].
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